(4-(Dimethylamino)phenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione

Description

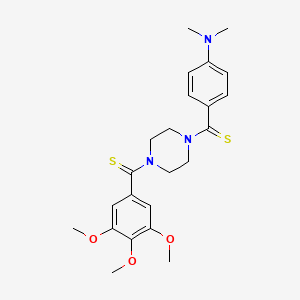

The compound “(4-(Dimethylamino)phenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione” is a piperazine-derived thione featuring two distinct aromatic substituents: a 4-(dimethylamino)phenyl group and a 3,4,5-trimethoxyphenylcarbonothioyl moiety. Its molecular formula is C₂₃H₂₈N₃O₃S₂, with a molecular weight of approximately 482.61 g/mol. The structure integrates a central piperazine ring, where one nitrogen is bonded to a methanethione (C=S) group linked to the dimethylaminophenyl group, and the other nitrogen is attached to a 3,4,5-trimethoxyphenylcarbonothioyl group (C₆H₂(OCH₃)₃-C(=S)-) . The presence of multiple methoxy groups enhances lipophilicity, while the thione functionality may influence electronic properties and binding interactions compared to carbonyl analogs.

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]-[4-(3,4,5-trimethoxybenzenecarbothioyl)piperazin-1-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S2/c1-24(2)18-8-6-16(7-9-18)22(30)25-10-12-26(13-11-25)23(31)17-14-19(27-3)21(29-5)20(15-17)28-4/h6-9,14-15H,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFBOYNDBVYTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize (4-(Dimethylamino)phenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione, one may start by obtaining the precursor molecules: 4-(Dimethylamino)phenyl, 4-(3,4,5-trimethoxyphenylcarbonothioyl) chloride, and piperazine. The reaction involves the following steps:

Step 1: Combine 4-(Dimethylamino)phenyl with 4-(3,4,5-trimethoxyphenylcarbonothioyl) chloride.

Step 2: React the mixture with piperazine under controlled conditions, typically using a solvent like dichloromethane at room temperature.

Step 3: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the desired compound forms.

Step 4: Isolate and purify the product using column chromatography or recrystallization.

Industrial Production Methods: For industrial-scale production, this compound requires advanced setups involving automated reactors to ensure consistency. The steps remain the same, with the addition of large-scale purification systems such as high-performance liquid chromatography (HPLC) and crystallization.

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, especially at the dimethylamino and methanethione groups.

Reduction: Reduction reactions might target the carbonothioyl linkage, potentially modifying the sulfur-containing functional group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing further functionalization.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Using sodium borohydride or lithium aluminum hydride under controlled temperature settings.

Substitution: Halogenating agents for electrophilic substitution and strong nucleophiles like thiols for nucleophilic substitution.

Oxidation: Leads to sulfoxides or sulfones.

Reduction: Results in thioethers or thiols.

Substitution: Produces various substituted derivatives with altered chemical properties.

Scientific Research Applications

Biology: Biologically, this compound can act as a ligand in receptor studies, providing insights into receptor-ligand interactions and aiding in drug development.

Medicine: Medically, its structural attributes suggest potential use in developing new therapeutic agents targeting specific pathways in diseases, particularly those involving enzymatic reactions.

Industry: In the industrial sector, the compound finds applications in producing specialty chemicals, dyes, and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. These interactions alter the activity of the target, leading to various biological responses. Pathways involved include receptor-mediated signaling cascades and enzyme inhibition processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the piperazine core but differ in substituents and functional groups. Below is a detailed comparison based on available data:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group Differences | Reference |

|---|---|---|---|---|---|

| Target Compound | C₂₃H₂₈N₃O₃S₂ | 482.61 | 3,4,5-Trimethoxyphenylcarbonothioyl | Dual thione (C=S) groups | |

| [4-(Dimethylamino)phenyl][4-(3-methylphenyl)piperazin-1-yl]methanethione | C₂₀H₂₅N₃S | 339.50 | 3-Methylphenyl | Single thione (C=S) group | |

| 4-(4-Methylphenyl)piperazin-1-ylmethanone | C₂₂H₂₆N₂O₄ | 406.46 | 4-Methylphenyl, 3,4,5-Trimethoxyphenyl | Methanone (C=O) instead of thione (C=S) | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) | C₁₇H₁₆F₃N₂OS | 368.38 | Trifluoromethylphenyl, Thiophene-2-yl | Methanone (C=O), trifluoromethyl group |

Key Observations:

Substituent Effects :

- The target compound’s 3,4,5-trimethoxyphenyl group increases steric bulk and electron-donating capacity compared to 3-methylphenyl (in ) or 4-methylphenyl (in ). This may enhance interactions with hydrophobic binding pockets in biological targets.

- The trifluoromethyl group in MK37 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.

Functional Group Impact: Thione (C=S) vs. The dual thione groups in the target compound may confer unique redox properties or metal-binding capacity absent in analogs with single thione or carbonyl groups.

Similarity Coefficients: Using chemoinformatic similarity metrics (e.g., Tanimoto coefficient), the target compound shares ~60–70% structural similarity with 4-(4-methylphenyl)piperazin-1-ylmethanone , primarily due to the shared 3,4,5-trimethoxyphenyl moiety. However, the substitution of C=O with C=S reduces similarity scores by ~15–20% .

Research Findings and Theoretical Implications

- Piperazine-thione derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to their conformational flexibility and ability to mimic endogenous ligands .

Biological Activity

The compound (4-(Dimethylamino)phenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione , often referred to as DMPPT , has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

DMPPT is characterized by its complex structure, which includes a dimethylamino group and a piperazine moiety. The molecular formula is , and it has a molecular weight of approximately 413.5 g/mol. The compound's structure suggests potential interactions with various biological targets.

DMPPT's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often target neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

Anticancer Properties

A study explored the anticancer potential of DMPPT analogs, revealing that modifications in the piperazine ring significantly enhanced cytotoxicity against colorectal cancer cell lines. The lead compound demonstrated an IC50 value of 0.32 µM in HT29 cells, indicating potent inhibitory effects on cancer cell proliferation .

Neurotransmitter Modulation

Similar compounds have been shown to modulate serotonin transporter (SERT) activity. For instance, the analog APP+ (4-(4-(dimethylamino)phenyl)-1-methylpyridinium) exhibited superior fluorescence uptake in SERT-expressing cells, suggesting that DMPPT may also influence serotonergic signaling pathways . This modulation is crucial as disturbances in serotonin levels are linked to various psychiatric disorders.

Antioxidant Activity

DMPPT exhibits antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in cells. Antioxidant assays demonstrated that DMPPT could scavenge free radicals effectively, contributing to its potential therapeutic applications in neurodegenerative diseases .

Case Studies

- Colorectal Cancer Study : A recent investigation into DMPPT derivatives highlighted their efficacy as c-Myc inhibitors in colorectal cancer models. The study reported significant tumor size reduction without adverse effects on body weight during treatment .

- Neuropharmacology : In a neuropharmacological context, DMPPT's influence on serotonin transporters was assessed using live-cell imaging techniques. Results indicated that DMPPT could enhance serotonin reuptake inhibition, suggesting its potential as an antidepressant candidate .

Data Table: Biological Activity Summary

Q & A

Basic: What spectroscopic and analytical methods are recommended for characterizing the compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR to confirm the presence of functional groups (e.g., dimethylamino, trimethoxyphenylcarbonothioyl) and verify substituent positions. Integration ratios in H NMR can validate stoichiometry .

- Elemental Analysis : Compare calculated and observed percentages of C, H, N, and S to confirm molecular formula accuracy .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±0.001 Da) and isotopic patterns .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity using Rf values (e.g., 0.39–0.44 for similar piperazine derivatives) .

Basic: How can researchers optimize the synthesis of this compound to improve yield and scalability?

Answer:

- Stepwise Functionalization : Introduce the 3,4,5-trimethoxyphenylcarbonothioyl group after forming the piperazine core to avoid steric hindrance .

- Catalytic Conditions : Use palladium catalysts for coupling reactions involving aromatic substituents to enhance regioselectivity .

- Purification : Employ gradient elution in column chromatography (e.g., 10% methanol/0.1% ammonium) to isolate the product from byproducts .

Advanced: What experimental strategies are effective in resolving contradictory data regarding the compound’s biological activity across studies?

Answer:

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Orthogonal Assays : Validate enzyme inhibition using both fluorometric and colorimetric readouts to rule out assay-specific artifacts .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing methoxy groups with halogens) to isolate structure-activity relationships (SAR) .

Advanced: How can computational modeling predict the compound’s environmental fate and toxicity?

Answer:

- Quantitative Structure-Activity Relationship (QSAR) : Use software like EPI Suite to estimate biodegradability and bioaccumulation potential based on logP (XLogP = 2.9) and topological polar surface area (TPSA = 6.5) .

- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to predict adsorption coefficients (Koc) .

- ToxCast Database Screening : Cross-reference structural fragments (e.g., thiocarbonyl groups) with known toxicophores .

Basic: What solvent systems are suitable for solubility testing and formulation studies?

Answer:

- Polar Solvents : DMSO, methanol, and acetonitrile for in vitro assays (e.g., 10 mM stock solutions) .

- Lipophilic Media : Ethyl acetate or toluene for membrane permeability studies .

- Aqueous Buffers : Phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions .

Advanced: How can researchers design in vitro assays to evaluate the compound’s inhibition of specific enzyme targets?

Answer:

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive) .

- Fluorescent Probes : Incubate with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for real-time activity monitoring .

- Off-Target Screening : Test against homologous enzymes (e.g., carbonic anhydrase isoforms) to assess selectivity .

Advanced: What methodologies are recommended for studying the compound’s long-term stability under varying storage conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .

- Cryopreservation : Store lyophilized samples at -80°C under nitrogen to prevent oxidation .

- Stability-Indicating Assays : Use reverse-phase chromatography (e.g., Chromolith HPLC columns) to separate degradation products .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of particulate matter .

- Waste Disposal : Neutralize thiocarbonyl-containing waste with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Advanced: How can molecular docking elucidate the compound’s binding mode to its protein target?

Answer:

- Homology Modeling : Generate a 3D protein structure if crystallographic data is unavailable, using tools like SWISS-MODEL .

- Flexible Docking : Allow rotation of the trimethoxyphenyl group to explore π-π stacking and hydrogen-bonding interactions .

- Binding Free Energy Calculations : Use MM-GBSA to rank binding poses and validate with experimental IC50 values .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates .

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) using factorial designs .

- Quality Control (QC) : Establish acceptance criteria for purity (>98% by HPLC) and residual solvents (<500 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.